Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring substituted with a methyl ester group at the 5-position and a 3-chlorophenyl group at the 3-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, followed by cyclization with an esterifying agent such as dimethyl carbonate under basic conditions to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of substituted oxazole derivatives.
Scientific Research Applications
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
- Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate
Uniqueness
Methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate is unique due to the specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may enhance its antimicrobial and anticancer properties compared to other similar compounds with different substituents.
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJWIZQRWIYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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